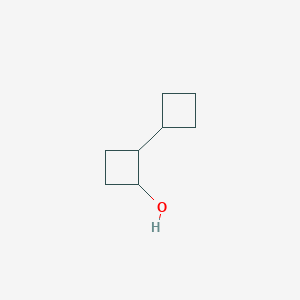
2-Cyclobutylcyclobutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Cyclobutylcyclobutan-1-ol” is a chemical compound with the IUPAC name [1,1’-bi(cyclobutan)]-2-ol . It has a molecular weight of 126.2 .
Synthesis Analysis
The synthesis of cyclobutane structures can be achieved through various methods. One such method is the [2+2] cycloaddition of terminal alkenes with allenoates . This reaction enables a rapid synthesis of 1,3-substituted cyclobutanes under simple and robust reaction conditions .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H14O/c9-8-5-4-7(8)6-2-1-3-6/h6-9H,1-5H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D structure for further analysis.Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature .Applications De Recherche Scientifique
Synthesis and Characterization
- Efficient Synthesis: A study by Brand, de Candole, and Brown (2003) reported the efficient synthesis of uniquely functionalized 3-aminocyclobut-2-en-1-ones, demonstrating the versatility of cyclobutane derivatives in synthetic chemistry (Brand et al., 2003).
- Synthesis in Neutral Conditions: Cohen and Brockunier (1989) described the synthesis of 2-vinylcyclobutanones under neutral conditions, highlighting the potential for cyclobutane derivatives in organic synthesis (Cohen & Brockunier, 1989).
Potential Applications in Various Fields
- Food Safety Marker: Boyd et al. (1991) explored the use of 2-dodecylcyclobutanone as a marker for irradiated chicken, suggesting applications in food safety and quality control (Boyd et al., 1991).
- Photocatalysis: Jiang et al. (2019) demonstrated that quantum dots can be used for the [2+2] photocycloaddition of cyclobutane derivatives, indicating potential in photocatalytic applications (Jiang et al., 2019).
Biomedical Research
- Antimicrobial Activity: Baldwin et al. (1986) synthesized cyclobutanol containing dipeptides showing antibacterial activity, suggesting potential in developing new antimicrobial agents (Baldwin et al., 1986).
- Elastase Inhibition: Pauls, Cheng, and Reid (1992) synthesized 2-peptidamidocyclobutanones as competitive elastase inhibitors, highlighting the therapeutic potential of cyclobutane derivatives in enzyme inhibition (Pauls et al., 1992).
Safety and Hazards
Mécanisme D'action
Target of Action
Organic compounds like “2-Cyclobutylcyclobutan-1-ol” can interact with various biological targets such as proteins, enzymes, or receptors. The specific target would depend on the structure of the compound and its physicochemical properties .
Mode of Action
The mode of action refers to how the compound interacts with its target to exert a biological effect. This could involve binding to a receptor, inhibiting an enzyme, or interacting with DNA .
Biochemical Pathways
Organic compounds can participate in or influence various biochemical pathways. For example, they might act as substrates or inhibitors for enzymes in a pathway, affecting the overall flow of metabolites .
Pharmacokinetics
This refers to how the compound is absorbed, distributed, metabolized, and excreted (ADME) in the body. Factors such as solubility, stability, and molecular size can influence these processes .
Result of Action
The result of the compound’s action would depend on its mode of action and the biochemical pathways it affects. This could range from changes in cellular signaling to effects on whole-body physiology .
Action Environment
The action of organic compounds can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, solubility, and interactions with its target .
Propriétés
IUPAC Name |
2-cyclobutylcyclobutan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c9-8-5-4-7(8)6-2-1-3-6/h6-9H,1-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVKAZOCZPOTQSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2CCC2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

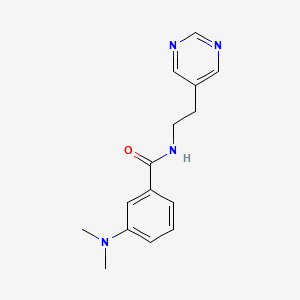

![N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2-phenoxypropanamide](/img/structure/B2406481.png)
![N'-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-(2-hydroxyethyl)oxamide](/img/structure/B2406482.png)
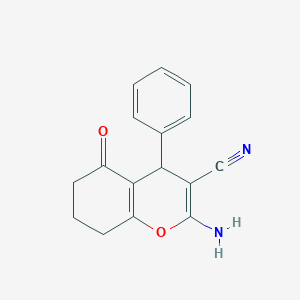
![2-(1-((3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2406484.png)

![N'-(4-methoxybenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B2406488.png)
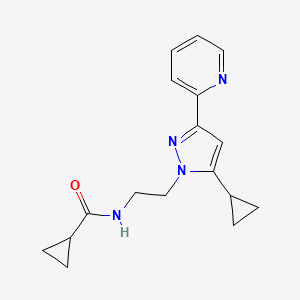
![3-(3-chlorophenyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2406491.png)
![7-Hydroxy-3-(4-methoxyphenyl)-8-[(2-methylpiperidin-1-yl)methyl]chromen-4-one](/img/structure/B2406492.png)
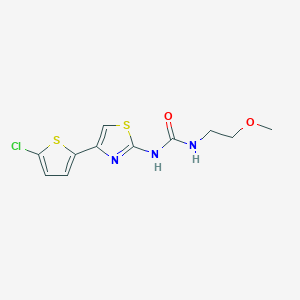
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2406494.png)
